4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method constructs a complex benzofuran derivative using a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives can vary depending on the substituents and reaction conditions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, and good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis
The physical form of this compound is solid . Its molecular weight is 234.21 .Scientific Research Applications
- Specifics : Compound 36, which includes 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid, exhibits significant cell growth inhibitory effects. It shows promise against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Example : It was employed in the preparation of two novel LysB29 selectively labeled fluorescent derivatives of human insulin and as a fluorescent label for cell-penetrating peptide transportan 10 (tp10) .
Anticancer Activity
Fluorescent Probes and Labeling
Antimicrobial Properties
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research in this area could focus on developing promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZCFGUIUGHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.